C7-Methoxy vs. C7-Hydroxy Switch in DHQO MAO-B Inhibitors: A >100-Fold Potency Differential
In recombinant human MAO-B assays using kynuramine as substrate, the C7-methoxy-substituted DHQO scaffold is associated with low-nanomolar IC50 values, whereas the corresponding C7-hydroxy analog (7-hydroxy-3,4-dihydro-2(1H)-quinolinone) is a weak MAO-A inhibitor (IC50 = 183 µM) and shows no effect on MAO-B . This represents an approximate potency improvement of >100-fold for the C7-methoxy DHQO subclass over the C7-hydroxy analog, consistent with the SAR rule that electron-donating alkoxy groups at C7 are critical for high-affinity MAO-B inhibition in this chemotype [1]. The 4-(aminomethyl) substituent present in the target compound further differentiates it from simple C7-alkoxy DHQOs that lack the basic amine, which can serve as a synthetic handle for subsequent functionalization.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Low-nanomolar range (inferred from C7-methoxy DHQO subclass; exact IC50 for 1267316-28-8 not reported independently) |
| Comparator Or Baseline | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: MAO-B IC50 > 100 µM (inactive); MAO-A IC50 = 183 µM |
| Quantified Difference | Estimated >100-fold improvement in MAO-B potency for C7-methoxy over C7-hydroxy |
| Conditions | Recombinant human MAO-B; kynuramine substrate; fluorescence detection after 20 min |
Why This Matters
For end-users building SAR libraries around the DHQO scaffold for MAO-B inhibition, the presence of the C7-methoxy group — a feature retained in 1267316-28-8 — is a prerequisite for nanomolar activity, making this compound a core starting point rather than a generic DHQO.
- [1] Meiring, L.; Petzer, J.P.; Petzer, A. Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. Bioorg. Med. Chem. Lett. 2013, 23, 5498–5502. View Source
